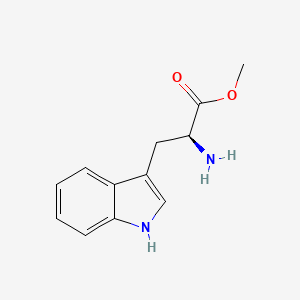

Methyl L-tryptophanate

Beschreibung

Contextualization within Tryptophan Metabolism Research

Tryptophan metabolism is a critical area of study due to its profound impact on physiological and pathological processes. aginganddisease.org L-tryptophan serves as a precursor to a host of bioactive molecules, and its metabolic fate is primarily dictated by two major pathways: the serotonin (B10506) pathway and the kynurenine (B1673888) pathway. aginganddisease.orgnih.gov

Interplay with Serotonin and Kynurenine Pathways

The delicate balance between the serotonin and kynurenine pathways is crucial for maintaining homeostasis. aginganddisease.org The serotonin pathway leads to the synthesis of the neurotransmitter serotonin and the hormone melatonin, which are vital for regulating mood, sleep, and various neurological functions. aginganddisease.orgfrontiersin.org Conversely, the kynurenine pathway, which accounts for the degradation of the majority of dietary tryptophan, produces a range of metabolites, some of which are neuroactive and immunomodulatory. nih.govmdpi.com

Methyl L-tryptophanate and its derivatives, such as α-methyl-L-tryptophan, are instrumental in studying these pathways. nih.govnih.gov For instance, radiolabeled α-methyl-L-tryptophan is utilized in positron emission tomography (PET) to visualize and measure serotonin synthesis capacity in the brain. nih.govpsychiatryonline.org This technique has provided valuable insights into the neurobiology of conditions like borderline personality disorder. psychiatryonline.org Furthermore, research has shown that under certain pathological conditions, such as epilepsy and in the presence of brain tumors, the metabolism of tryptophan analogs like α-methyl-L-tryptophan can be shunted towards the kynurenine pathway. nih.gov This shift is often associated with immune activation and inflammation. nih.gov

Role in Amino Acid Transport and Homeostasis

The transport of tryptophan across cellular membranes, including the blood-brain barrier, is a tightly regulated process essential for maintaining amino acid homeostasis. frontiersin.orgmdpi.com L-tryptophan is transported by large neutral amino acid transporters (LATs). nih.govmdpi.com this compound and its analogs are valuable for investigating the dynamics of this transport system. researchgate.net

Studies using α-methyl-L-tryptophan have demonstrated its ability to cross the blood-brain barrier and be taken up by serotonergic neurons. researchgate.net This characteristic is pivotal for its use as a tracer in PET imaging. nih.gov Research has also explored the effects of tryptophan derivatives on amino acid levels, with studies showing that α-methyl-L-tryptophan can influence the plasma concentrations of various amino acids, including tryptophan itself. researchgate.netportlandpress.com

Significance as a Tryptophan Analog and Derivative

As a derivative of L-tryptophan, this compound possesses a methyl ester group in place of the carboxylic acid. cymitquimica.com This modification alters its chemical properties and can influence its biological activity. cymitquimica.com The broader class of tryptophan analogs, including methylated derivatives like α-methyl-L-tryptophan, serve as crucial research tools. nih.govwikipedia.org

One key advantage of using α-methyl-L-tryptophan over L-tryptophan in certain research contexts is that it is not incorporated into proteins. psychiatryonline.orgwikipedia.org This allows for a more specific assessment of its metabolic fate through pathways like serotonin synthesis. wikipedia.org Furthermore, the metabolite of α-methyl-L-tryptophan, α-methylserotonin, is not a substrate for monoamine oxidase, the enzyme that degrades serotonin. nih.gov This leads to its prolonged presence in the brain, which is advantageous for imaging studies. nih.gov

Overview of Research Domains Utilizing this compound

The unique properties of this compound and its analogs have led to their application in a diverse range of research fields.

| Research Domain | Application of this compound and its Analogs |

| Neuroscience | Investigating serotonin synthesis and neurotransmission in both healthy and diseased states. nih.govpsychiatryonline.org |

| Oncology | Studying tryptophan metabolism in brain tumors and exploring its potential as a diagnostic marker. nih.govmdpi.com |

| Epilepsy Research | Elucidating the role of the kynurenine pathway in the generation of seizures. nih.govresearchgate.net |

| Drug Development | Serving as a lead compound for the development of new therapeutic agents targeting tryptophan metabolic pathways. ontosight.ai |

| Metabolic Research | Examining amino acid transport and homeostasis, and the effects of its derivatives on metabolic disorders. researchgate.netportlandpress.com |

| Biotechnology | Potential use in the creation of biosensors and diagnostic tools. ontosight.ai |

In neuroscience, radiolabeled α-methyl-L-tryptophan has been extensively used in PET studies to map serotonin synthesis in the human brain. nih.gov This has been applied to understand the neurochemical basis of psychiatric disorders. psychiatryonline.org In oncology, increased uptake of tryptophan analogs in brain tumors has highlighted the potential of targeting tryptophan metabolism for both diagnosis and therapy. nih.govmdpi.com Similarly, in epilepsy research, the altered metabolism of these analogs in epileptogenic brain regions points to the involvement of the kynurenine pathway in seizure activity. nih.gov The structural backbone of this compound also serves as a scaffold in medicinal chemistry for designing novel molecules with potential therapeutic activities, such as enzyme inhibitors or receptor modulators. ontosight.ai

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl (2S)-2-amino-3-(1H-indol-3-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-16-12(15)10(13)6-8-7-14-11-5-3-2-4-9(8)11/h2-5,7,10,14H,6,13H2,1H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCUNTYMNJVXYKZ-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CNC2=CC=CC=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CNC2=CC=CC=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30884057 | |

| Record name | L-Tryptophan, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4299-70-1 | |

| Record name | L-Tryptophan methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4299-70-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Tryptophan, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004299701 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Tryptophan, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Tryptophan, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl L-tryptophanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.100 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization of Methyl L Tryptophanate

Direct Methylation and Esterification Strategies

The most straightforward methods for preparing Methyl L-tryptophanate involve the direct esterification of L-tryptophan. These processes typically yield the hydrochloride salt of the ester, which can then be neutralized to the free base.

Methylation of L-Tryptophan to L-Tryptophan Methyl Ester Hydrochloride

The synthesis of L-tryptophan methyl ester hydrochloride is commonly achieved through the esterification of L-tryptophan using methanol (B129727) in the presence of an acid catalyst. One established method involves reacting L-tryptophan with a mixture of methanol and thionyl chloride. google.com Another approach utilizes hydrogen chloride gas bubbled through a suspension of L-tryptophan in methanol. google.com This reaction proceeds at room temperature and offers a convenient and efficient route to the desired product. nih.gov The reaction involves the protonation of the carboxylic acid group by the strong acid, making it more susceptible to nucleophilic attack by methanol. The presence of the acid also protects the amino group as its ammonium (B1175870) salt, preventing side reactions. A patent describes a method where L-tryptophan is first treated with hydrogen chloride gas in dichloroethane with a catalytic amount of an organic amine like N,N-diisopropylethylamine (DIPEA) to form the tryptophan hydrochloride, which then undergoes esterification with methanol. google.com

| Reactants | Reagents | Solvent | Product | Yield |

| L-Tryptophan | Methanol, Thionyl Chloride | Methanol | L-Tryptophan Methyl Ester Hydrochloride | N/A |

| L-Tryptophan | Methanol, Hydrogen Chloride Gas | Methanol | L-Tryptophan Methyl Ester Hydrochloride | Good to Excellent |

| L-Tryptophan | Methanol, Hydrogen Chloride Gas, DIPEA | Dichloroethane | L-Tryptophan Methyl Ester Hydrochloride | 81.0% google.com |

Dehydrochlorination to L-Tryptophan Methyl Ester

To obtain the free ester, L-tryptophan methyl ester, the hydrochloride salt must be neutralized. This dehydrochlorination is typically accomplished under alkaline conditions. google.com A common method involves treating an organic solution of L-tryptophan methyl ester hydrochloride with a base such as triethylamine (B128534). google.com The triethylamine acts as a proton scavenger, reacting with the hydrogen chloride to form triethylammonium (B8662869) chloride, which can often be removed by filtration. This process yields the free L-tryptophan methyl ester in solution, which can be used directly in subsequent reactions without the need for extensive purification. google.com

Stereoselective and Enantiomerically Pure Synthesis Approaches

Maintaining the stereochemical integrity of the L-enantiomer is critical for many applications. Stereoselective and enantiopure syntheses are employed to either resolve racemic mixtures or to construct the chiral center with the desired configuration.

Enzymatic Resolution Techniques

Enzymatic methods offer high stereoselectivity under mild reaction conditions. These techniques are particularly useful for resolving racemic mixtures of tryptophan derivatives.

Alpha-chymotrypsin is a proteolytic enzyme that demonstrates a high degree of stereospecificity. wikipedia.org It catalyzes the hydrolysis of peptide bonds adjacent to the carboxyl group of aromatic L-amino acids, such as tryptophan, tyrosine, and phenylalanine. wikipedia.orgbiocyclopedia.com This enzymatic activity extends to the hydrolysis of esters of N-acylated L-amino acids. biocyclopedia.com

This selectivity forms the basis for the kinetic resolution of racemic mixtures of tryptophan esters. When a racemic mixture (D,L-) of an N-acetyl tryptophan methyl ester is exposed to alpha-chymotrypsin, the enzyme selectively catalyzes the hydrolysis of the L-enantiomer to N-acetyl-L-tryptophan, while leaving the D-enantiomer (N-acetyl-D-tryptophan methyl ester) largely unreacted. researchgate.netnih.gov The resulting mixture of the L-amino acid and the D-amino acid ester can then be separated, allowing for the isolation of the enantiomerically pure D-ester. This method has been successfully applied to the resolution of various amino acid esters. researchgate.net

Asymmetric Radiosynthesis

The synthesis of radiolabeled this compound is essential for its use as a tracer in Positron Emission Tomography (PET) studies, which are used to investigate tryptophan metabolism in various physiological and pathological states. acs.org These syntheses aim to incorporate a positron-emitting radionuclide, such as Carbon-11 (B1219553) (¹¹C), into the molecule in an asymmetric fashion to yield the biologically active L-enantiomer.

Another strategy involves the alkylation of an anion generated from the Schiff base of L-tryptophan methyl ester. nih.gov This synthesis provides "no-carrier-added" α-[¹¹C]methyl-L-tryptophan in approximately 30 minutes with a radiochemical yield of 20-25%. nih.gov A similar principle was used for the preparation of enantiomerically pure α-[¹⁴C]methyl-L-tryptophan, where the alpha-methylation of the lithium enolate of the Schiff base of L-tryptophan methyl ester was a key step. researchgate.net

| Radiosynthesis Method | Radionuclide | Precursor | Reagents | Radiochemical Yield | Synthesis Time |

| Enantioselective Methylation | ¹¹C | 8-phenylsulfonyl hexahydropyrrolo[2,3-b]indole derivative | LDA, [¹¹C]CH₃I | 20% | 40 min |

| Alkylation of Schiff Base Anion | ¹¹C | Schiff base of L-tryptophan methyl ester | Di-isopropylamine, ¹¹CH₃I | 20-25% | ~30 min |

Enantioselective Alkylation of Enolates

The asymmetric alkylation of enolates is a powerful technique for creating α-stereogenic carbonyl compounds. nih.gov This method is crucial for introducing alkyl groups at the α-carbon of this compound, particularly for the synthesis of α-methylated derivatives. A common strategy involves the alkylation of an anion generated from a Schiff base of L-tryptophan methyl ester. nih.govnih.gov

In this approach, the Schiff base, formed by reacting L-tryptophan methyl ester with a suitable aldehyde or ketone, is treated with a strong base, such as lithium diisopropylamide (LDA), to generate a lithium enolate. nih.gov This enolate can then be alkylated with an electrophile like methyl iodide. The stereospecificity of this synthesis is a key aspect, aiming to preserve the L-configuration of the original amino acid ester. nih.gov For instance, the synthesis of "no-carrier-added" α-[11C]methyl-L-tryptophan is based on the alkylation with ¹¹CH₃I of an anion formed by reacting the Schiff base of L-tryptophan methyl ester with diisopropylamine. nih.gov

Following the alkylation step, the Schiff base is hydrolyzed, typically under acidic conditions (e.g., 1N HCl), to yield the D,L-methyl ester of the α-alkylated tryptophan. nih.gov To obtain the enantiomerically pure L-isomer, an enzymatic resolution step can be employed. For example, α-chymotrypsin can selectively hydrolyze the L-methyl ester, allowing for the separation of the desired α-[14C]methyl-L-tryptophan. nih.gov This combined chemical and enzymatic approach provides a practical route to enantiomerically pure α-alkylated tryptophan derivatives. nih.gov

Synthesis of Specifically Labeled Isotopomers

The synthesis of isotopically labeled this compound and its derivatives is essential for various research applications, including kinetic studies and Positron Emission Tomography (PET) imaging. nih.govnih.gov Both enzymatic and chemical methods are employed to introduce isotopes such as deuterium (B1214612) (²H), tritium (B154650) (³H), Carbon-11 (¹¹C), and Carbon-14 (¹⁴C). nih.govnih.govnih.gov

An enzymatic approach has been reported for the synthesis of L-tryptophan derivatives methylated in the indole (B1671886) moiety and labeled with deuterium and tritium at the 2-position of the side chain. nih.gov This method utilizes the enzyme tryptophanase to catalyze the coupling of an appropriate methylated indole with S-methyl-L-cysteine, resulting in various isotopomers like 1'-methyl-[2-²H]-L-tryptophan and 2'-methyl-[2-³H]-L-tryptophan. nih.gov

| Isotopomer | Labeling Position | Synthetic Method | Precursors | Reference |

| 1'-methyl-[2-²H/³H]-L-tryptophan | Indole N1, Side Chain C2 | Enzymatic (Tryptophanase) | Methylated indole, S-methyl-L-cysteine | nih.gov |

| α-[¹¹C]methyl-L-tryptophan | Side Chain α-carbon | Chemical (Alkylation) | Schiff base of L-tryptophan methyl ester, ¹¹CH₃I | nih.gov |

| α-[¹⁴C]methyl-L-tryptophan | Side Chain α-carbon | Chemical (Alkylation) & Enzymatic Resolution | Schiff base of L-tryptophan methyl ester, ¹⁴CH₃I | nih.gov |

Synthesis of Substituted and Functionalized this compound Derivatives

Indole Ring Methylation

Methylation of the indole ring of tryptophan derivatives can significantly influence their biological properties. nih.gov Both enzymatic and chemical methods have been developed to achieve this modification. A notable biocatalytic method involves the enzyme tryptophanase, which can be used to synthesize derivatives of L-tryptophan methylated at various positions on the indole ring, such as 1'-methyl, 2'-methyl, 5'-methyl, and 7'-methyl. nih.gov This enzymatic coupling reaction typically involves the appropriate methylated indole moiety and S-methyl-L-cysteine. nih.gov

Another enzymatic approach utilizes C3-indole methyltransferases. For instance, the enzyme PsmD has been shown to perform enantioselective methylation, and its use in combination with the halo methyltransferase CtHMT allows for the recycling of the expensive S-adenosyl methionine (SAM) cofactor, making preparative scale transformations more feasible. nih.gov

Chemical synthesis provides alternative routes to N-methylated tryptophan derivatives, which have been investigated as potential inhibitors of the enzyme indoleamine 2,3-dioxygenase (IDO1). nih.gov These synthetic strategies allow for the creation of a library of tryptophan-based PET agents for biomedical research. nih.gov

| Methylation Position | Method | Key Enzyme/Reagent | Application | Reference |

| Indole N1, C2, C5, C7 | Enzymatic | Tryptophanase | Kinetic Studies | nih.gov |

| Indole C3 | Biocatalytic | PsmD (C3-indole methyltransferase) | Stereoselective Synthesis | nih.gov |

| Indole N1 | Chemical | Not Specified | IDO1 Inhibitors / PET Imaging Agents | nih.gov |

N-Substituted this compound Synthesis

A practical method for preparing N-substituted L-tryptophan methyl esters involves a two-step process: condensation with an aromatic aldehyde followed by reduction. google.com This process begins with the reaction of L-tryptophan methyl ester and an aromatic aldehyde, which generates an indole-structured imine (Schiff base). google.com

The synthesis can be initiated from L-tryptophan, which is first esterified to L-tryptophan methyl ester hydrochloride. google.com This is followed by dehydrochlorination under alkaline conditions to yield the free L-tryptophan methyl ester, which is then used in the condensation reaction. google.com

| Step | Reaction Type | Reactants | Product | Key Reagent | Reference |

| 1 | Condensation | L-Tryptophan methyl ester, Aromatic aldehyde | Indole-structured imine | - | google.com |

| 2 | Reduction | Indole-structured imine | N-substituted L-tryptophan methyl ester | Sodium borohydride (B1222165) (NaBH₄) | google.com |

α-Methylated Tryptophan Derivatives

α-Methylated tryptophan derivatives are significant compounds, notably for their role as inhibitors of the enzyme indoleamine 2,3-dioxygenase (IDO). nih.gov Their synthesis is a key area of research, particularly for developing PET imaging agents. nih.govnih.gov

A widely used synthetic route involves the α-methylation of the lithium enolate of a Schiff base derived from L-tryptophan methyl ester. nih.gov The process starts with the formation of the Schiff base, which is then deprotonated with a strong base like lithium diisopropylamide (LDA) to form the enolate. This enolate is subsequently reacted with a methylating agent, such as methyl iodide. nih.gov

To obtain an enantiomerically pure product, a resolution step is often necessary. After hydrolysis of the Schiff base, which results in a racemic mixture (D,L-methyl ester) of the α-methylated product, enzymatic hydrolysis can be employed. The enzyme α-chymotrypsin selectively hydrolyzes the L-methyl ester, allowing for the isolation of the desired enantiomerically pure α-methyl-L-tryptophan. nih.gov This methodology has been successfully applied to the synthesis of isotopically labeled versions, such as α-[¹⁴C]methyl-L-tryptophan and α-[¹¹C]methyl-L-tryptophan, for use in biomedical research. nih.govnih.gov

| Derivative | Key Intermediate | Key Reagents | Resolution Method | Application | Reference |

| α-Methyl-L-tryptophan | Schiff base of L-tryptophan methyl ester | LDA, Methyl iodide | Enzymatic (α-chymotrypsin) | IDO Inhibition | nih.govnih.gov |

| α-[¹¹C]Methyl-L-tryptophan | Schiff base of L-tryptophan methyl ester | Diisopropylamine, ¹¹CH₃I | Stereospecific Synthesis | PET Imaging | nih.gov |

| 5-[¹⁸F]Fluoro-α-methyl-L-tryptophan | 5-BPin-AMT derivative | Not Specified | Not Specified | PET Imaging | nih.gov |

Indole Ring Fluorination for Radiotracer Development

The strategic introduction of fluorine-18 (B77423) (¹⁸F), a positron-emitting radionuclide, onto the indole ring of tryptophan derivatives is a key strategy in the development of Positron Emission Tomography (PET) radiotracers for imaging. nih.gov These tracers are valuable for studying the in vivo transport and metabolism of L-tryptophan, which is implicated in various diseases, including cancer, through the kynurenine (B1673888) and serotonin (B10506) pathways. nih.govmdpi.com this compound serves as a crucial precursor or structural model for these advanced imaging agents.

A significant challenge in this field has been the direct radiolabeling of the tryptophan aromatic ring with no-carrier-added ¹⁸F. thno.org Recent advancements, particularly in metal-catalyzed fluorination reactions, have made this feasible. thno.org A prominent method involves a copper-catalyzed radiofluorination of boronic ester precursors. thno.orgresearchgate.net In this approach, iodinated or brominated tryptophan derivatives are first converted into their corresponding boronic esters (e.g., BPin-Trp derivatives) at positions 4, 5, 6, or 7 of the indole ring via Miyaura borylation. thno.orgresearchgate.net The subsequent copper-mediated reaction with [¹⁸F]fluoride allows for the direct introduction of the radioisotope onto the aromatic ring. thno.org

One notable example is the synthesis of 5-[¹⁸F]fluoro-α-methyl-L-tryptophan (5-[¹⁸F]F-AMT), a potential agent for imaging indoleamine 2,3-dioxygenase (IDO1) activity, an enzyme often upregulated in tumors. thno.orgresearchgate.net The synthesis starts from α-methyl-L-tryptophan, and the boronic ester group is introduced at the 5-position of the indole ring. This precursor is then subjected to the copper-catalyzed radiofluorination to yield the final tracer. thno.org Studies have shown that 5-[¹⁸F]F-AMT is a substrate for IDO and demonstrates high tumor uptake in preclinical models. mdpi.comresearchgate.net The introduction of fluorine at the 5-position is also hypothesized to potentially block metabolism by tryptophan hydroxylase (Tph), which adds a hydroxyl group at this position in the serotonin pathway. mdpi.comthno.org

Table 1: Examples of ¹⁸F-Labeled Tryptophan Radiotracers and Synthetic Strategies

| Radiotracer | Labeling Position | Synthetic Strategy | Precursor | Key Finding | Reference |

|---|---|---|---|---|---|

| 5-[¹⁸F]Fluoro-α-methyl-L-tryptophan (5-[¹⁸F]F-AMT) | 5-position of indole ring | Copper-catalyzed radiofluorination | 5-BPin-AMT | Substrate for IDO; high tumor uptake in animal models. | thno.org, mdpi.com |

| 4-, 6-, 7-[¹⁸F]Fluoro-L-tryptophan | 4-, 6-, 7-positions of indole ring | Copper-catalyzed fluorodeboronylation | 4-, 6-, 7-BPin-Trp derivatives | Demonstrates feasibility of direct ¹⁸F introduction at various ring positions. | thno.org, researchgate.net |

| 1-(2-[¹⁸F]fluoroethyl)-L-tryptophan (¹⁸F-FETrp) | 1-position (indole nitrogen) | Fluoroalkylation | L-tryptophan derivatives | Shows promise for imaging the kynurenine pathway and tumor uptake. | nih.gov, nih.gov, mdpi.com |

Ring-A Disubstituted Tryptophan Building Blocks

The synthesis of optically active tryptophan analogs with substitutions on the benzene (B151609) portion of the indole ring (Ring-A) provides valuable building blocks for modifying peptides and preparing novel indole-based compounds. researchgate.netbiu.ac.il A facile, two-step methodology has been developed for creating these disubstituted tryptophan derivatives, starting from N,N-diprotected L-glutamic acid γ-aldehydes. researchgate.net

This synthetic approach utilizes the Fischer indole synthesis, a classic method for constructing indoles. The key steps involve:

Preparation of the Aldehyde Precursor : An appropriately protected L-glutamic acid derivative is converted into its corresponding γ-aldehyde. This preserves the crucial chiral center that will become the α-carbon of the final tryptophan analog. researchgate.net

Fischer Indole Synthesis : The chiral aldehyde is reacted with a substituted phenylhydrazine (B124118) under acidic conditions. This reaction proceeds via a phenylhydrazone intermediate, which then undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement (the Fischer rearrangement) followed by aromatization to form the indole ring system directly on the amino acid side chain. researchgate.netbiu.ac.il

This strategy allows for the creation of a variety of Ring-A disubstituted tryptophans by simply changing the substitution pattern on the starting phenylhydrazine. The resulting products are typically protected with standard groups used in peptide chemistry, such as Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl), making them ready for direct use in solid-phase peptide synthesis (SPPS). researchgate.net These building blocks are instrumental in developing new somatostatin (B550006) or indoleamine 2,3-dioxygenase (IDO) inhibitors. researchgate.net

Incorporation into Polymeric and Peptide Structures

Homopolymer Synthesis via Condensation Reactions

This compound can be incorporated into polymeric structures through various polymerization techniques. One method involves modifying the amino acid ester into a polymerizable monomer. For instance, N-methacryloyl-L-(+)-tryptophan methyl ester (MATrp) can be synthesized and then copolymerized with a cross-linking agent like ethylene (B1197577) glycol dimethacrylate (EGDMA). nih.gov This suspension polymerization, initiated by a radical initiator such as AIBN, results in cross-linked microbeads. nih.gov While this creates a copolymer network rather than a linear homopolymer, it demonstrates the utility of the tryptophanate moiety in creating functional polymeric materials. nih.gov

Another approach involves synthesizing norbornene-based monomers bearing L-tryptophan methyl ester. nih.gov For example, a disubstituted norbornene monomer, Oxa-Trp, was synthesized through the addition condensation of exo-3,6-Epoxy-1,2,3,6-tetrahydrophthalic anhydride (B1165640) with L-tryptophan methyl ester hydrochloride. nih.gov This monomer can then undergo ring-opening metathesis polymerization (ROMP) using a ruthenium catalyst to form a homopolymer, Poly-Oxa-Trp. nih.gov This method produces a well-defined polymer with the tryptophanate units regularly spaced along a polynorbornene backbone. nih.gov

PEG-Poly(this compound) Micelle Formation

Amphiphilic block copolymers composed of a hydrophilic block, such as polyethylene (B3416737) glycol (PEG), and a hydrophobic block made from polymerized amino acids can self-assemble in aqueous solutions to form polymeric micelles. researchgate.netnih.gov These core-shell nanostructures are of great interest as drug delivery systems. google.commdpi.com

In a relevant example, a derivative of methyl L-tryptophan (1-Methyl-L-Tryptophan, MLT) was used to create such a system. The process begins with the synthesis of an N-phenyl carbamate (B1207046) (NPC) derivative of MLT. researchgate.netnih.gov This monomer then undergoes ring-opening polymerization initiated by an amino-terminated PEG (PEG-NH₂). nih.gov The resulting product is an amphiphilic PEG-poly(MLT) block copolymer.

When this block copolymer is placed in an aqueous environment, it self-assembles into polymeric micelles. The hydrophobic poly(MLT) blocks form the core of the micelle, while the hydrophilic PEG chains form the outer corona or shell. nih.govgoogle.com This structure allows for the encapsulation of hydrophobic drugs within the core, while the PEG shell provides aqueous solubility and can help the micelles evade the body's reticuloendothelial system, prolonging circulation time. nih.govmdpi.com Dynamic light scattering (DLS) analysis of these PEG-P(MLT) micelles has shown them to have a z-average diameter of approximately 80 nm with a narrow size distribution. nih.gov

Table 2: Characteristics of PEG-Poly(MLT) Polymeric Micelles

| Property | Description | Method of Analysis | Finding | Reference |

|---|---|---|---|---|

| Synthesis | Ring-opening polymerization of MLT-NPC initiated by PEG-NH₂. | GPC, ¹H-NMR | Successful synthesis of the amphiphilic block copolymer. | nih.gov |

| Self-Assembly | Spontaneous formation of core-shell structures in aqueous media. | Dialysis | Forms stable micelles in water. | nih.gov |

| Size | Z-average diameter by volume. | Dynamic Light Scattering (DLS) | ~80 nm | nih.gov |

| Polydispersity | A measure of the uniformity of micelle size. | Dynamic Light Scattering (DLS) | 0.16 (narrow distribution) | nih.gov |

| Potential Use | As enzymatically activated prodrug systems for IDO inhibition. | In vitro assays | Micelles can be degraded by chymotrypsin (B1334515) to release the active drug. | nih.gov, researchgate.net |

Nα-Fmoc-Nin-methyl-L-tryptophan in Peptide Synthesis

In modern peptide synthesis, particularly Fmoc-based solid-phase peptide synthesis (SPPS), protected amino acids are used as building blocks to construct peptide chains. nih.govchempep.com The Fmoc group serves as a temporary, base-labile protecting group for the α-amino (Nα) function, which is removed at each cycle of amino acid addition. chempep.com

Tryptophan presents a unique challenge in SPPS. The indole ring is susceptible to modification by reactive carbocations that are generated during the final acidolytic cleavage of the peptide from the resin and removal of side-chain protecting groups. nih.gov To mitigate these side reactions, derivatives such as Nα-Fmoc-Nin-Boc-L-tryptophan are often used, where the indole nitrogen (Nin) is protected by an acid-labile Boc group. springernature.com

The use of a building block like Nα-Fmoc-Nin-methyl-L-tryptophan, where the indole nitrogen is methylated, serves a similar protective purpose while also introducing a permanent modification found in some natural products and pharmacologically active peptides. Methylation of the indole nitrogen prevents side reactions at this position and can also influence the peptide's conformation and biological activity. The Fmoc group on the α-amine allows for its seamless integration into the standard SPPS workflow. nih.govchempep.com The choice of protecting groups is crucial for a successful synthesis, and derivatives like this expand the toolbox available to peptide chemists for creating complex and modified peptides. researchgate.net

Conjugation to Peptides for Receptor Ligands

This compound and its derivatives are valuable for conjugation to peptides to create targeted therapeutic and diagnostic agents. snmjournals.orgspringernature.com The tryptophan side chain plays a key role in ligand-receptor interactions, and modifying it can enhance a peptide's properties. nih.gov

A compelling example is the development of ligands for the gastrin-releasing peptide receptor (GRPr), which is overexpressed in several cancers. The bombesin (B8815690) analog RM2 is a GRPr antagonist. Researchers aimed to improve its metabolic stability by substituting the L-Trp⁸ residue with α-methyl-L-tryptophan (α-Me-L-Trp). snmjournals.org This substitution stabilizes the metabolically vulnerable Gln⁷-Trp⁸ peptide bond. The resulting peptide, AMTG, was synthesized using solid-phase peptide synthesis and then conjugated to a chelator (DOTA or DOTAGA) to allow for radiolabeling with Lutetium-177 (¹⁷⁷Lu). snmjournals.org

The resulting radiolabeled peptide, ¹⁷⁷Lu-AMTG, demonstrated high affinity for GRPr and, crucially, showed significantly improved stability in human plasma compared to the original ¹⁷⁷Lu-RM2. snmjournals.org After 72 hours of incubation, 77.7% of ¹⁷⁷Lu-AMTG remained intact, compared to only 38.7% for ¹⁷⁷Lu-RM2. snmjournals.org This strategy of incorporating a methylated tryptophan derivative enhances the in vivo performance of the peptide ligand, making it a more effective agent for targeted radionuclide therapy. snmjournals.org

In another application, L-tryptophan methyl ester has been successfully conjugated to the polysaccharide hyaluronic acid using the peptide coupling agent DMTMM. nih.gov This demonstrates the versatility of the esterified amino acid in forming stable amide bonds with other biomolecules for applications in tissue engineering or drug delivery. nih.gov

Enzymatic and Metabolic Transformations Involving Methyl L Tryptophanate

Interactions with Tryptophan Metabolizing Enzymes

Methyl L-tryptophanate, specifically 1-methyl-L-tryptophan, is a synthetic analog of the essential amino acid L-tryptophan. Its structure allows it to interact with several key enzymes involved in tryptophan metabolism, acting as either an inhibitor or a substrate, which in turn alters downstream metabolic pathways.

Indoleamine 2,3-dioxygenase (IDO) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the degradation of tryptophan along the kynurenine (B1673888) pathway. nih.govfrontiersin.org This enzymatic activity is a significant mechanism of immune suppression, particularly in the context of cancer, where it helps tumors evade the immune system. aacrjournals.orgnih.govsemanticscholar.org

This compound, in its L-isomer form (1-methyl-L-tryptophan or L-1MT), functions as a competitive inhibitor of the IDO1 enzyme. aacrjournals.orgsemanticscholar.org In cell-free assays using purified recombinant human IDO, L-1MT demonstrates potent inhibitory activity. aacrjournals.orgsemanticscholar.org The mechanism involves competing with the natural substrate, L-tryptophan, for binding to the enzyme's active site, thereby blocking the conversion of tryptophan to N-formylkynurenine and preventing its depletion from the microenvironment. frontiersin.orgasm.org

The inhibitory effect of methyl tryptophan on IDO is highly dependent on its stereochemistry, with the L- and D-isomers showing distinct and sometimes contradictory activities depending on the biological context. nih.govsemanticscholar.org

In biochemical, cell-free assays using the purified IDO1 enzyme, the L-isomer (L-1MT) is consistently the more potent inhibitor. aacrjournals.orgnih.govsemanticscholar.org In contrast, the D-isomer (D-1MT) is significantly less effective in this purified system. aacrjournals.orgsemanticscholar.org However, this clear distinction becomes blurred in cellular and in vivo models. When tested on IDO-expressing human or murine dendritic cells, which are crucial for mediating immune tolerance, the D-isomer is found to be as effective, or even superior, to the L-isomer in reversing the suppression of T-cell proliferation. aacrjournals.orgnih.gov This discrepancy suggests that while L-1MT is a better direct inhibitor of the IDO1 enzyme's catalytic activity, D-1MT may have a more complex mechanism of action in a cellular environment, possibly related to its preferential inhibition of the related enzyme IDO2 or other cellular transport and signaling effects. nih.govashpublications.orgplos.org

| Compound | Assay System | Inhibitory Constant (Ki) | Relative Efficacy | Reference |

|---|---|---|---|---|

| L-1-Methyl-tryptophan (L-1MT) | Recombinant Human IDO1 (cell-free) | 19 µmol/L | Potent competitive inhibitor | aacrjournals.orgsemanticscholar.org |

| D-1-Methyl-tryptophan (D-1MT) | Recombinant Human IDO1 (cell-free) | Not found (up to 100 µmol/L) | Much less effective than L-1MT | aacrjournals.orgsemanticscholar.org |

| DL-1-Methyl-tryptophan | Recombinant Human IDO1 (cell-free) | 35 µmol/L | Intermediate efficacy | aacrjournals.org |

| D-1-Methyl-tryptophan (D-1MT) | IDO-expressing Dendritic Cells (cellular assay) | Not applicable | Superior to L-1MT in reversing T-cell suppression | aacrjournals.orgnih.govsemanticscholar.org |

Tryptophan hydroxylase (TPH) is the rate-limiting enzyme in the biosynthesis of serotonin (B10506), catalyzing the hydroxylation of tryptophan to 5-hydroxytryptophan (B29612) (5-HTP). nih.govwikipedia.org While data on 1-methyl-L-tryptophan is limited, studies on the related compound α-methyl-L-tryptophan (AMT) show that it acts as a substrate for TPH. nih.gov The enzyme converts α-methyl-L-tryptophan into 5-hydroxy-α-methyl-L-tryptophan. nih.gov However, modifications to the tryptophan analog can affect this interaction; for example, adding a fluorine atom at the 5-position of α-methyl-tryptophan makes it a significantly poorer substrate for TPH compared to both natural L-tryptophan and unmodified AMT. thno.org

Aromatic L-amino acid decarboxylase (AADC) is the second enzyme in the serotonin synthesis pathway, responsible for converting 5-HTP into the neurotransmitter serotonin. nih.govwikipedia.org This enzyme exhibits broad substrate specificity. uniprot.orgsnmjournals.org The metabolite produced from the TPH-catalyzed reaction of α-methyl-L-tryptophan, 5-hydroxy-α-methyl-L-tryptophan, is also a substrate for AADC. nih.gov The decarboxylation of this intermediate yields α-methyl-serotonin (α-M5-HT). nih.gov

Monoamine oxidase (MAO) is a key enzyme responsible for the degradation of monoamine neurotransmitters, including serotonin. nih.govmdpi.com A significant characteristic of the metabolite of α-methyl-L-tryptophan is its resistance to MAO. The resulting compound, α-methyl-serotonin, is not a substrate for MAO. nih.govwikipedia.org This resistance to enzymatic degradation allows it to remain in the brain for a considerably longer period after its formation, a property that is advantageous for its use as a tracer in positron emission tomography (PET) imaging to study the serotonergic system. nih.govwikipedia.org

Indoleamine 2,3-Dioxygenase (IDO) Inhibition and Mechanism

Role in Microbial Biotransformation Pathways

Recent research has demonstrated that this compound can serve as a precursor substrate in microbial biotransformation processes, leading to the generation of novel and complex molecules. In one such pathway, feeding 1-methyl-L-tryptophan to the endophytic fungus Nigrospora chinensis GGY-3 resulted in the production of thirteen indole (B1671886) alkaloids, six of which were novel compounds. nih.govacs.orgacs.org

The structural elucidation of these new metabolites suggests that a Friedel-Crafts reaction is a key step in their formation. nih.govacs.org This biotransformation process highlights an environmentally friendly method for creating structurally unique indoles. acs.org Some of the resulting compounds were found to have potent herbicidal activity against the dicotyledon weed Eclipta prostrata. nih.govacs.org

| Precursor Substrate | Microorganism | Resulting Products | Key Finding | Reference |

|---|---|---|---|---|

| 1-Methyl-L-tryptophan | Nigrospora chinensis GGY-3 (endophytic fungus) | Six novel and seven known indole alkaloids | Some novel alkaloids displayed significant herbicidal activity. | nih.govacs.org |

Tryptophan 2-C-Methyltransferase (TsrM) Activity

Tryptophan 2-C-methyltransferase (TsrM) is an enzyme that catalyzes the methylation of L-tryptophan at the C2 position of the indole ring, yielding 2-methyl-L-tryptophan. nih.govnih.gov This reaction is the initial and committing step in the biosynthesis of the quinaldic acid moiety of thiostrepton, a potent thiopeptide antibiotic effective against Gram-positive pathogens. nih.govpsu.edu TsrM belongs to the radical S-adenosylmethionine (SAM) superfamily of enzymes and is found in organisms such as Streptomyces laurentii. uniprot.orggenome.jp In addition to a radical SAM [4Fe-4S] cluster, the enzyme requires a cobalamin (vitamin B12) cofactor to perform its function. nih.govgenome.jp The enzyme utilizes S-adenosyl-L-methionine (SAM) as the methyl donor. uniprot.org

| Enzyme/Protein | Organism | Cofactors | Catalytic Reaction |

| Tryptophan 2-C-methyltransferase (TsrM) | Streptomyces laurentii | [4Fe-4S] cluster, Cobalamin | L-tryptophan + S-adenosyl-L-methionine → 2-methyl-L-tryptophan + S-adenosyl-L-homocysteine + H+ uniprot.org |

While TsrM is a member of the radical S-adenosylmethionine (SAM) superfamily, it operates through a non-canonical mechanism that does not involve the generation of a 5'-deoxyadenosyl radical. nih.govpsu.edu Instead, it facilitates the methyl transfer via a process involving two distinct polar SN2 displacements. nih.govnih.gov

The catalytic cycle is proposed to begin with the attack of a highly nucleophilic cob(I)alamin species on the methyl group of SAM, which generates methylcob(III)alamin (MeCbl) and S-adenosylhomocysteine (SAH). nih.gov In the second key step, the indole nitrogen (N1) of the L-tryptophan substrate is deprotonated, which enhances the nucleophilicity of the C2 carbon. nih.gov This activated substrate then attacks the methyl group of MeCbl, transferring it to the C2 position to form 2-methyl-L-tryptophan and regenerating cob(I)alamin. nih.govnih.gov

Studies have shown that an unmodified N1 position on the tryptophan indole ring is critical for the enzyme's turnover. nih.gov Further evidence against a standard radical-based mechanism comes from experiments using β-cyclopropyl-Trp, which underwent C2 methylation without the expected opening of the cyclopropyl (B3062369) ring that would occur if a radical intermediate formed at C3. nih.govnih.gov The precise role of the [4Fe-4S] cluster is not fully understood but is thought to be important for reducing adventitiously formed Co(II)alamin back to the catalytically active Co(I)alamin state rather than for generating a substrate radical. nih.gov

N-methyl-L-tryptophan Oxidase (MTOX) Activity

N-methyl-L-tryptophan oxidase (MTOX) is a flavoenzyme from Escherichia coli that catalyzes the oxidative demethylation of secondary amino acids, with a preference for substrates with bulky hydrophobic side chains like N-methyl-L-tryptophan. acs.orgnih.gov The enzyme, encoded by the solA gene, is a monomer with a covalently bound flavin adenine (B156593) dinucleotide (FAD) cofactor. acs.orgnih.gov While its primary substrate is N-methyl-L-tryptophan, it can also oxidize other secondary amino acids, such as sarcosine, although at a much slower rate. nih.govnih.gov The optimal pH for MTOX activity is 8.0. uniprot.org

| Substrate | kcat (min⁻¹) | Reference |

| N-methyl-L-tryptophan | 4600 | nih.gov |

| Sarcosine | 24.5 | nih.gov |

Computational and mechanistic studies provide deeper insight into the amine oxidation step, which is rate-determining. acs.orgfigshare.com These analyses strongly favor a direct, concerted hydride transfer (HT) mechanism. acs.orgfigshare.com In this proposed pathway, the anionic form of the N-methyltryptophan substrate is the reactive species. figshare.com The transfer of a hydride ion equivalent from the substrate to the FAD cofactor occurs in a single step. acs.orgfigshare.com Active-site residues play crucial roles in this process; residue K341 is proposed to function as an active-site base, facilitating the deprotonation of the substrate, while residues H263 and Tyr249 contribute to proper substrate alignment for catalysis. acs.orgfigshare.com

Indole Ring Expansion in Biosynthesis

A fascinating metabolic transformation is the expansion of the indole ring system, a key step in the biosynthesis of the quinaldic acid moiety found in the thiopeptide antibiotic thiostrepton. acs.orgnih.gov This process begins with 2-methyl-L-tryptophan, the product of the TsrM-catalyzed reaction. acs.orgsjtu.edu.cn

The transformation is carried out by a tandem of two enzymes: TsrA, a pyridoxal-5'-phosphate-dependent protein, and TsrE, a flavoprotein. acs.orgnih.gov

TsrA first catalyzes a reversible transamination of 2-methyl-L-tryptophan. acs.org

TsrE then performs a selective oxygenation on the resulting intermediate. acs.orgsjtu.edu.cn

This sequence initiates a highly reactive rearrangement. acs.orgnih.gov The process involves the cleavage of the C2–N1 bond of the indole ring (ring-opening) via hydrolysis, which is tightly coupled with the formation of a new C2′–N1 bond through condensation. acs.orgnih.gov This recyclization and expansion cascade results in the formation of a quinoline (B57606) ketone intermediate. acs.orgsjtu.edu.cn This enzymatic strategy for expanding an indole into a quinoline framework represents an unusual and novel mechanism in natural product biosynthesis. acs.orgnih.gov

Production of Indole Alkaloids

Methylated tryptophan analogs serve as valuable precursors for the microbial biotransformation into diverse indole alkaloids. acs.orgnih.gov A notable example is the use of 1-methyl-L-tryptophan as a substrate fed to cultures of the endophytic fungus Nigrospora chinensis GGY-3. acs.orgnih.gov This process generated a series of indole alkaloids, including six novel compounds and seven previously known ones. acs.orgnih.gov The formation of the new alkaloid skeletons is proposed to occur through a key Friedel–Crafts reaction. acs.orgnih.gov Several of the resulting compounds exhibited significant herbicidal activity against the weed Eclipta prostrata. acs.orgnih.gov

| Compound Type | Producing Organism | Precursor | Key Reaction Type |

| Herbicidal Indole Alkaloids | Nigrospora chinensis GGY-3 | 1-methyl-L-tryptophan | Friedel–Crafts reaction |

Metabolic Flux Analysis in Fermentation Systems

Metabolic flux analysis (MFA) is a powerful tool used to quantify the rates of metabolic reactions within a cell, providing a snapshot of the cellular metabolism under specific conditions. osti.gov In the context of producing L-tryptophan and its derivatives through microbial fermentation, MFA is crucial for understanding and optimizing production strains, typically engineered Escherichia coli or Saccharomyces cerevisiae. mdpi.comnih.gov

By using 13C-labeled substrates (like glucose), MFA can trace the path of carbon atoms through the intricate network of central metabolic pathways. osti.govnih.gov This analysis reveals how metabolic flux is distributed between glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle. osti.gov For the production of aromatic amino acids like tryptophan, a key objective is to direct more carbon flux towards the synthesis of its precursors: phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P). mdpi.comnih.gov

MFA studies on engineered E. coli have shown that high-producing strains often rewire their metabolism significantly. osti.gov For instance, during the production of the tryptophan-derived pigment violacein, high-producing cells exhibited progressively elevated relative fluxes through the PPP. osti.gov This adaptation ensures a sufficient supply of E4P and the cofactor NADPH, both essential for the tryptophan biosynthesis pathway. osti.govmdpi.com By identifying such flux distributions and potential metabolic bottlenecks, MFA provides a rational basis for targeted genetic engineering strategies, such as overexpressing key enzymes or deleting competing pathways, to enhance the yield of the desired product in fermentation systems. mdpi.com

Pharmacological and Biochemical Investigations of Methyl L Tryptophanate Analogs

In Vivo Pharmacokinetics and Biodistribution Studies

The in vivo behavior of methyl L-tryptophanate and its analogs, particularly radiolabeled versions, has been a subject of significant research to understand their distribution and potential as imaging agents or therapeutic compounds. These studies reveal how the body processes these molecules, where they accumulate, and how quickly they are cleared.

A key analog, α-[11C]methyl-L-tryptophan (AMT), has been used as a positron emission tomography (PET) tracer to investigate tryptophan metabolism in the brain. nih.gov Studies in patients with primary brain tumors have shown that gliomas and glioneuronal tumors exhibit increased uptake of AMT. nih.gov The biodistribution of AMT varies depending on the tumor type and grade. For instance, low-grade astrocytic gliomas show increased tryptophan metabolism, while oligodendrogliomas have a higher volume of distribution but lower metabolic rates compared to normal cortex. nih.gov

The biodistribution of other this compound analogs has also been explored. For example, PET/CT imaging in rats with 1-N-(11)C-methyl-L-tryptophan (¹¹C-L-1MTrp) revealed the highest concentration of radioactivity in the pancreas. nih.gov In contrast, its stereoisomer, ¹¹C-D-1MTrp, showed the highest accumulation in the kidneys, highlighting the significant impact of stereochemistry on the pharmacokinetic profile. nih.gov

Further studies using different radiolabeled analogs have provided more insights. The biodistribution of ¹⁷⁷Lu-AMTG, a derivative of the gastrin-releasing peptide receptor (GRPR) ligand RM2 where L-Trp is substituted with α-methyl-l-tryptophan, was studied in mice with PC-3 tumors. snmjournals.org At 24 hours post-injection, ¹⁷⁷Lu-AMTG demonstrated high tumor retention and favorable tumor-to-background ratios, particularly for the kidneys and blood, indicating rapid clearance from non-target tissues. snmjournals.org Similarly, a technetium-99m labeled L-tryptophan conjugated macrocyclic chelating agent (⁹⁹mTc-[16Trp4A]) showed significant initial uptake in the blood, liver, kidneys, spleen, and intestine in mice, with the liver showing the highest uptake, suggesting a hepatobiliary excretion pathway. juniperpublishers.com

A study in pigs using repeated subcutaneous injections of 1-methyl-L-tryptophan (1-MT) demonstrated its accumulation in various tissues, including the brain. nih.govjst.go.jpresearchgate.net The concentrations of 1-MT in plasma and tissues were found to be comparable to or even higher than those of tryptophan. nih.govjst.go.jpresearchgate.net This research provides a basis for using this large animal model to further investigate the immunoregulatory functions of IDO inhibitors. nih.govjst.go.jpresearchgate.net

Table 1: Biodistribution of Radiolabeled this compound Analogs

| Radiotracer | Animal Model | Primary Organ(s) of Accumulation | Key Findings |

|---|---|---|---|

| α-[¹¹C]methyl-L-tryptophan (AMT) | Humans with brain tumors | Brain tumors (gliomas, glioneuronal tumors) | Uptake varies with tumor type and grade. nih.gov |

| ¹¹C-L-1MTrp | Rats | Pancreas | Demonstrates stereoisomer-specific biodistribution. nih.gov |

| ¹¹C-D-1MTrp | Rats | Kidney | Demonstrates stereoisomer-specific biodistribution. nih.gov |

| ¹⁷⁷Lu-AMTG | Mice with PC-3 tumors | Tumor, with rapid clearance from blood and kidneys | High tumor retention and favorable tumor-to-background ratios. snmjournals.org |

| ⁹⁹mTc-[16Trp4A] | Mice | Liver | Suggests hepatobiliary excretion. juniperpublishers.com |

| 1-methyl-L-tryptophan (1-MT) | Pigs | Brain and other organs | Accumulates in tissues at concentrations similar to or higher than tryptophan. nih.govjst.go.jpresearchgate.net |

| ¹⁸F-FETrp | Mice with brain tumor xenografts | Pancreas, tumors | Showed higher tumor uptake than ¹¹C-AMT. nih.gov |

Modulation of Biochemical Pathways

This compound analogs exert significant influence over key biochemical pathways, primarily the kynurenine (B1673888) pathway and the serotonin (B10506) synthesis pathway, due to their structural similarity to the essential amino acid L-tryptophan.

Impact on Kynurenine Pathway Metabolites

The kynurenine pathway is the primary route for tryptophan degradation in the body and is initiated by the enzymes indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO). pnas.orgnih.gov These enzymes catalyze the conversion of tryptophan to N-formylkynurenine, which is then metabolized into several neuroactive and immunomodulatory compounds, including kynurenine (KYN), kynurenic acid (KYNA), and quinolinic acid (QUINA). nih.govaginganddisease.org

This compound analogs, such as 1-methyl-L-tryptophan (1-L-MT), were initially developed as competitive inhibitors of IDO1. frontiersin.org By binding to the enzyme, they were expected to block the degradation of tryptophan, thereby reducing the production of downstream kynurenine pathway metabolites. frontiersin.org Indeed, in cell-free assays, 1-L-MT was found to be a more potent inhibitor of recombinant IDO1 than its D-isomer. nih.gov

However, in vivo and ex vivo studies have revealed a more complex picture. Treatment with 1-MT has been shown to surprisingly increase the plasma levels of KYNA in both mice and humans. frontiersin.org This effect was observed even in IDO1 knockout mice, suggesting that the increase in KYNA is not mediated by IDO1 inhibition. frontiersin.org Concurrently, the levels of the intermediate metabolite kynurenine (KYN) and the KYN/tryptophan ratio were found to decrease after 1-MT treatment. frontiersin.org This suggests that 1-MT may shift tryptophan metabolism towards the KYNA branch of the kynurenine pathway. frontiersin.org

The expression of TDO in some tumor cells can also lead to tryptophan degradation, and this process can be blocked by a TDO inhibitor but not by the IDO1 inhibitor 1-methyl-l-tryptophan. pnas.org This highlights the specificity of these analogs for different enzymes in the pathway.

Table 2: Effects of this compound Analogs on Kynurenine Pathway Metabolites

| Analog | System Studied | Effect on Tryptophan | Effect on Kynurenine (KYN) | Effect on Kynurenic Acid (KYNA) |

|---|---|---|---|---|

| 1-methyl-L-tryptophan (1-MT) | Mice, Human blood | Increased | Decreased | Increased |

| 1-methyl-L-tryptophan (1-MT) | IDO1 knockout mice | Increased | Not specified | Increased |

Effects on Serotonin Synthesis and Metabolism

The serotonin pathway is another major metabolic route for tryptophan. nih.gov Tryptophan is converted to 5-hydroxytryptophan (B29612) (5-HTP) by tryptophan hydroxylase (TPH), which is the rate-limiting step in serotonin synthesis. jamanetwork.com 5-HTP is then decarboxylated to form serotonin (5-hydroxytryptamine or 5-HT). jamanetwork.com

Analogs like α-methyl-L-tryptophan (αMTP) can act as a prodrug for α-methylserotonin (αMS). wikipedia.org αMTP crosses the blood-brain barrier and is metabolized by TPH to α-methyl-5-hydroxytryptophan, which is then converted to αMS. wikipedia.org αMS is a non-selective serotonin receptor agonist but is not a substrate for monoamine oxidase (MAO), the enzyme that degrades serotonin. wikipedia.orgnih.gov This resistance to degradation allows αMS to remain in the brain for a longer duration compared to serotonin, making αMTP a useful tool for studying serotonin synthesis with PET imaging. wikipedia.orgnih.gov

Studies have shown that αMTP can be used to map brain serotonin synthesis and can also be metabolized via the kynurenine pathway under certain pathological conditions. nih.gov The administration of L-methyl-tryptophan has been shown to increase intracellular tryptophan levels in T-cells. bmj.com While the direct impact of this compound on serotonin levels in vivo is complex and can be influenced by various factors, its ability to be processed by the serotonin synthesis machinery highlights its interaction with this crucial neurotransmitter pathway. cymitquimica.com

Immunomodulatory Effects

This compound and its analogs have demonstrated significant immunomodulatory properties, primarily through their interaction with the tryptophan-catabolizing enzyme indoleamine 2,3-dioxygenase (IDO). nih.gov IDO plays a crucial role in immune tolerance by depleting local tryptophan concentrations, which suppresses T-cell proliferation. nih.gov

T-Cell Immunity Regulation

The depletion of tryptophan by IDO is a key mechanism for inhibiting T-cell responses. nih.gov Analogs like 1-methyl-tryptophan were developed to inhibit IDO and thereby enhance T-cell-mediated immunity. rsc.org By blocking IDO, these compounds are intended to prevent the tryptophan depletion that leads to the suppression of T-cell proliferation. nih.govnih.gov

Studies have shown that 1-methyl-tryptophan can indeed reverse the suppression of T-cell proliferation mediated by IDO-positive cells. nih.govplos.org For instance, in co-cultures of macrophages and T-cells, the addition of 1-methyl-tryptophan abrogated the ability of macrophages to suppress T-cell proliferation. nih.gov This effect was attributed to the inhibition of IDO activity in the macrophages. nih.gov

Furthermore, it has been observed that tryptophan itself can activate T-cells by downregulating the expression of the inhibitory protein PD-1. bmj.com The administration of L-methyl-tryptophan increases intracellular tryptophan levels, which in turn can contribute to this T-cell activation. bmj.com

Reversal of Immunosuppression

The immunosuppressive environment created by tumors is often characterized by high IDO expression, leading to immune escape. nih.govaacrjournals.org this compound analogs have shown promise in reversing this tumoral immune resistance.

In preclinical tumor models, the administration of 1-methyl-tryptophan has been shown to retard tumor growth, and this effect is believed to be due to the reactivation of the immune system through IDO inhibition. nih.gov Studies in mice have demonstrated that 1-MT can reverse the suppression of T-cell proliferation and has therapeutic effects in murine tumor models, especially when combined with chemotherapy. nih.gov The D-isomer of 1-MT has been found to be particularly effective in in vivo antitumor responses, reversing the T-cell suppression mediated by IDO-positive dendritic cells. plos.org

Similarly, the expression of tryptophan 2,3-dioxygenase (TDO) by tumors can also create an immunosuppressive microenvironment. pnas.org Inhibition of TDO has been shown to prevent tumor rejection in immunized mice, suggesting that targeting this enzyme could also be a valid strategy to reverse immunosuppression. pnas.org

Neurobiological Applications and Mechanisms

Analogs of this compound, particularly α-methyl-L-tryptophan (AMT), have become invaluable tools in neurobiological research, primarily due to their ability to trace the metabolic pathways of tryptophan in the brain. nih.govtandfonline.com These investigations have shed light on the serotonergic system and offered new avenues for understanding and diagnosing neurological disorders like epilepsy.

Tracer for Serotonergic System Studies

Radiolabeled α-methyl-L-tryptophan, specifically with carbon-11 (B1219553) ([¹¹C]AMT), is a well-established tracer for positron emission tomography (PET) studies aimed at measuring the synthesis rate of serotonin (5-HT) in the living human brain. epi.chnih.govsrce.hrnih.govresearchgate.net The rationale for its use is based on several key properties. AMT, an analog of the essential amino acid L-tryptophan, is transported across the blood-brain barrier by the large neutral amino acid carrier (LAT1). nih.govjamanetwork.com Once in the brain, it is metabolized by tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin synthesis, to form α-methyl-serotonin. nih.gov

A crucial feature of α-methyl-serotonin is that it is not a substrate for monoamine oxidase (MAO), the enzyme that degrades serotonin. nih.govwikipedia.org This resistance to degradation leads to its accumulation, or "trapping," in serotonergic neurons. nih.gov This trapping is proportional to the rate of serotonin synthesis, allowing researchers to create a kinetic model to estimate the serotonin synthesis capacity. nih.govresearchgate.net Furthermore, unlike tryptophan itself, AMT is not significantly incorporated into proteins, which simplifies the interpretation of its signal in PET imaging. nih.govjamanetwork.comwikipedia.org

Studies have validated that the uptake of [¹¹C]AMT correlates with brain regions known for serotonin content and that its signal is sensitive to physiological and pharmacological manipulations of the serotonergic system. researchgate.netjamanetwork.com For instance, combined autoradiography and immunocytochemistry have shown that the synthesized α-methyl-serotonin is localized within serotonergic neurons and can be released upon neuronal depolarization, indicating it is stored with the releasable pool of serotonin. nih.gov These characteristics make [¹¹C]AMT a powerful tool for investigating the role of serotonin in various neurological and psychiatric conditions. nih.govnih.govmdpi.com

Biomarker for Epileptogenic Brain Regions

One of the most significant clinical applications of [¹¹C]AMT PET is in the identification of epileptogenic brain regions, the specific areas where seizures originate. nih.govnih.govtandfonline.comnih.gov A key advantage of AMT PET in this context is that it often shows increased uptake in the epileptic focus during the interictal state (between seizures), in contrast to other imaging modalities like FDG-PET which typically show decreased metabolism. epi.chnih.gov This focal increase in AMT uptake can pinpoint the seizure focus even when MRI scans appear normal. nih.govnih.govradiologykey.com

The initial theory behind using AMT to detect epileptic foci was based on the role of serotonin in epilepsy. nih.govtandfonline.com However, subsequent research on resected brain tissue from patients revealed that the increased AMT uptake is not always due to increased serotonin synthesis. nih.govtandfonline.comtandfonline.com Instead, it is often linked to the activation of the kynurenine pathway, an alternative metabolic route for tryptophan. nih.govtandfonline.comtandfonline.comcambridge.org This pathway is often upregulated in response to inflammation, suggesting that AMT PET may be a biomarker for immune activation and neuroinflammation within the epileptogenic zone. nih.govcambridge.org

Clinical studies have demonstrated the utility of AMT PET in various forms of epilepsy:

Tuberous Sclerosis Complex (TSC): AMT PET has shown a unique ability to differentiate between epileptogenic and non-epileptogenic tubers in patients with TSC. epi.chnih.gov Resection of tubers with high AMT uptake is strongly correlated with a positive surgical outcome and seizure freedom. epi.ch

Cortical Dysplasia: Increased AMT uptake is frequently observed in patients with focal cortical dysplasia, particularly type IIB, and is associated with a very good prognosis after surgery. epi.chnih.govnih.gov

Other Epilepsy Types: AMT PET has also been found useful in localizing seizure foci in patients with temporal lobe epilepsy (even with normal MRI), brain tumors, and in cases where previous epilepsy surgery has failed. epi.chnih.gov

While the sensitivity of AMT PET in detecting the epileptic focus is moderate (around 70%), its specificity is exceptionally high (nearly 100%). nih.govnih.gov This means that a region of increased AMT uptake is very likely to be the seizure focus, making it a valuable tool in the presurgical evaluation of patients with intractable epilepsy. nih.govnih.gov

| Epilepsy Type | Sensitivity | Specificity | Key Findings |

|---|---|---|---|

| Tuberous Sclerosis Complex (TSC) | ~74% | 100% | Differentiates epileptogenic from non-epileptogenic tubers. nih.gov |

| Neocortical Epilepsy (with cortical malformations) | ~47% | 97-100% | Highly specific for seizure onset lobe; associated with cortical dysplasia type IIB. nih.govnih.gov |

| Non-lesional Epilepsy | <50% | High | Can identify foci when MRI is normal. radiologykey.com |

Recent research has begun to explore the molecular underpinnings of increased AMT uptake in epileptogenic tissues, particularly focusing on microRNAs (miRNAs). MiRNAs are small non-coding RNA molecules that regulate gene expression and are known to be involved in neurodevelopment and brain function. nih.gov

In patients with tuberous sclerosis complex (TSC), a distinct miRNA expression profile has been identified in epileptogenic tubers that show high AMT uptake on PET scans. nih.govnih.gov Specifically, several miRNAs, including miR-32-5p, were found to be significantly upregulated in these high-uptake tubers compared to non-epileptogenic tubers. nih.govnih.gov These upregulated miRNAs target a cluster of genes involved in synaptic signaling and are associated with epilepsy risk. nih.govnih.gov

Furthermore, studies have linked the expression of certain pro-inflammatory miRNAs, such as miR-142-3p and miR-223-3p, to AMT PET-positive epileptogenic tissue. mdpi.com These miRNAs are found within exosomes and are associated with the activation of Toll-like receptors (TLR7/8), providing a mechanistic link between the inflammatory response, altered miRNA expression, and the increased tryptophan metabolism detected by AMT PET. mdpi.com This correlation suggests that AMT uptake is not just a marker of metabolic activity but is also closely tied to specific molecular inflammatory pathways at the seizure focus. mdpi.comfrontiersin.org

Influence on Brain Tryptophan Transport

The uptake and accumulation of this compound analogs in the brain are fundamentally dependent on their transport across the blood-brain barrier (BBB). nih.gov α-methyl-L-tryptophan is transported into the brain primarily by the large neutral amino acid transporter 1 (LAT1), where it competes with L-tryptophan and other large neutral amino acids. nih.gov

Studies in dysembryoplastic neuroepithelial tumors (DNTs), a type of brain tumor often associated with epilepsy, have shown that the accumulation of AMT is driven by high levels of amino acid transport, mediated by increased LAT1 expression. nih.gov This increased transport provides the necessary substrate (tryptophan and its analogs) for subsequent metabolism through the kynurenine pathway, which can produce epileptogenic metabolites. nih.gov The expression of LAT1 has been observed to be strong in the tumor vessels and neoplastic cells of DNTs. nih.gov

Advanced Research Techniques and Methodologies Applied to Methyl L Tryptophanate

Spectroscopic Analysis

Spectroscopic techniques are indispensable for elucidating the molecular structure and functional groups of Methyl L-tryptophanate.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy: In ¹H NMR spectra of this compound hydrochloride, specific proton signals are observed. chemicalbook.com For instance, in a spectrum recorded in DMSO-d6, characteristic peaks corresponding to the aromatic protons of the indole (B1671886) ring, the α- and β-protons of the amino acid backbone, and the methyl protons of the ester group are visible. chemicalbook.comrsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by identifying all unique carbon environments within the molecule. chemicalbook.com The spectrum for this compound hydrochloride shows distinct signals for the carbonyl carbon of the ester, the aromatic carbons of the indole ring, the α- and β-carbons, and the methyl carbon. chemicalbook.comnih.gov

Table 1: Representative NMR Data for this compound Derivatives

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~10.8 | s | Indole N-H |

| ¹H | ~6.9-7.5 | m | Aromatic C-H |

| ¹H | ~4.8 | s | α-C-H |

| ¹H | ~3.6 | s | O-CH₃ |

| ¹H | ~2.7 | d | β-CH₂ |

| ¹³C | ~171-172 | - | C=O (Ester) |

| ¹³C | ~100-137 | - | Aromatic Carbons |

| ¹³C | ~52-55 | - | α-C & O-CH₃ |

| ¹³C | ~28 | - | β-C |

Note: Chemical shifts are approximate and can vary based on the solvent and specific derivative. Data compiled from studies on this compound and its derivatives. tandfonline.com

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation. rsc.org The FT-IR spectrum of this compound reveals several characteristic absorption bands. A prominent peak for the carbonyl (C=O) stretching vibration of the ester group is typically observed around 1742-1751 cm⁻¹. tandfonline.comresearchgate.netresearchgate.net The N-H stretching vibration of the indole ring appears at approximately 3400 cm⁻¹. researchgate.netresearchgate.net Other notable absorptions include those for C-H bonds in the aliphatic and aromatic regions. researchgate.net

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3400 | N-H Stretch | Indole Ring |

| ~2900 | C-H Stretch | Aliphatic |

| ~1742-1751 | C=O Stretch | Ester |

| ~1600 | C=C Stretch | Aromatic Ring |

Data sourced from various studies on this compound and related compounds. tandfonline.comresearchgate.netresearchgate.net

Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information to FT-IR. rsc.org The Raman spectrum of L-tryptophan and its derivatives is characterized by modes associated with the indole ring. researchgate.netresearchgate.net For L-tryptophan, key anti-Stokes Raman bands are observed at 1015, 883, and 766 cm⁻¹, which are assigned to out-of-phase indole ring breathing (W16), benzene (B151609) ring deformation/in-plane NH bending (W17), and in-phase indole ring breathing (W18) modes, respectively. aip.org The peak at 876 cm⁻¹ is an indole ring vibration mode connected to the N-H group. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound, as well as for elucidating its structure through fragmentation analysis. rsc.org Using soft ionization techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ is readily observed. plos.orgresearchgate.net For this compound, with a molecular formula of C₁₂H₁₄N₂O₂, the expected mass-to-charge ratio (m/z) for the molecular ion is approximately 218.25. nih.govlookchem.com The protonated molecule [M+H]⁺ would appear at m/z 219. plos.orgresearchgate.net

Hard ionization methods, such as electron impact (EI), cause fragmentation of the molecule. acdlabs.com The resulting fragmentation pattern is reproducible and provides structural information. acdlabs.comlibretexts.org Common fragments for tryptophan derivatives involve the loss of the carboxyl group or side chain fragmentation. researchgate.net In a study of methyl-tryptophan, characteristic fragment ions were observed at m/z 173 and 144. researchgate.net

Chromatographic Separation and Purification Techniques

Chromatographic methods are essential for the separation, purification, and quantitative analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound and related compounds. frontiersin.org Various HPLC methods have been developed for its separation and quantification.

Reverse-phase HPLC is commonly employed, utilizing a nonpolar stationary phase (like C8 or C18) and a polar mobile phase. oup.comscielo.br For instance, a method for tryptophan analysis uses a C18 column with a mobile phase of sodium acetate (B1210297) and acetonitrile. scielo.br Detection is often achieved using UV absorbance, typically around 230 nm or 280 nm, or by fluorescence detection (excitation at ~280 nm, emission at ~356-360 nm), which offers higher sensitivity and selectivity. sigmaaldrich.cneuropa.eusigmaaldrich.comsemanticscholar.org

HPLC can also be coupled with mass spectrometry (LC-MS) for enhanced specificity and structural confirmation of the separated components. frontiersin.orgnih.gov This combination is particularly useful for identifying impurities and degradation products in complex samples. nih.gov

Table 3: Example HPLC Method Parameters for Tryptophan Derivative Analysis

| Parameter | Condition |

|---|---|

| Column | CYCLOBOND I 2000 SN (25 cm x 4.6 mm, 5 µm) |

| Mobile Phase | Ethanol |

| Flow Rate | 1 mL/min |

| Column Temperature | 25 °C |

| Detector | UV at 230 nm |

| Injection Volume | 5 µL |

| Sample Preparation | 1 mg/mL in methanol (B129727) |

This table presents an example method for the analysis of 3,5-DNB-Tryptophan Methyl Ester Enantiomers and is illustrative of the types of parameters used in HPLC analysis of tryptophan derivatives. sigmaaldrich.cnsigmaaldrich.com

Thin Layer Radiochromatography (TLRC)

Thin Layer Radiochromatography (TLRC) is a crucial analytical technique employed for the quality control and purity assessment of radiolabeled compounds, including derivatives of this compound. pageplace.deuad.ac.id This method combines the separation principles of thin-layer chromatography (TLC) with the detection of radioactivity, making it indispensable in the field of radiopharmaceuticals. pageplace.de TLRC is utilized to determine the radiochemical purity of synthesized tracers, ensuring that the radioactivity is bound to the correct chemical entity and is free from radioactive impurities. researchgate.netsnmjournals.org

In the context of preparing radiotracers like α-[11C]methyl-L-tryptophan, TLRC serves as a fundamental quality control step. researchgate.netsnmjournals.org For instance, after synthesis, the final product is analyzed to confirm the identity of the labeled compound and to quantify any potential radioactive byproducts. snmjournals.org The technique is also specified in pharmacopeias for the quality control of nuclear medicine agents. pageplace.de The simplicity, speed, and efficiency of modern high-performance thin-layer chromatography (HPTLC) have made it a powerful and reliable method for both qualitative and quantitative analysis in various scientific fields, including the analysis of tryptophan and its derivatives. uad.ac.idnih.gov

Positron Emission Tomography (PET) Imaging

Positron Emission Tomography (PET) is a non-invasive molecular imaging modality that allows for the in vivo quantification of metabolic and molecular pathways. Radiotracers derived from L-tryptophan, such as α-[11C]methyl-L-tryptophan ([11C]AMT), are extensively used to study tryptophan metabolism. nih.govjove.com Tryptophan is an essential amino acid primarily metabolized through the kynurenine (B1673888) pathway, which is regulated by the rate-limiting enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO). nih.govresearchgate.net Abnormal tryptophan metabolism is implicated in the pathophysiology of various diseases, including cancer and neurological disorders. researchgate.netmdpi.com